1-methyl-1H-pyrazol-4-amine
Overview
Description
1-Methyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C4H7N3 and a molecular weight of 97.12 g/mol . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also an inhibitor of the FLT3-ITD and BCR-ABL pathways .
Synthesis Analysis
1-Methyl-1H-pyrazol-4-amine can be synthesized from 5-aminopyrazole via various bielectrophilic moieties . Another synthetic route involves the reaction of 1-methyl-1H-pyrazol-4-amine with formic acid .Molecular Structure Analysis
The molecular structure of 1-methyl-1H-pyrazol-4-amine can be obtained from databases like PubChem and ChemSpider . The InChI code isInChI=1S/C4H7N3/c1-7-3-4 (5)2-6-7/h2-3H,5H2,1H3
. Chemical Reactions Analysis
1-Methyl-1H-pyrazol-4-amine can participate in various chemical reactions. For instance, it can react with formic acid to produce N-(1-Methyl-1H-pyrazol-4-yl)formamide . It can also be used as a precursor in the design and synthesis of fused pyrazoloazines .Physical And Chemical Properties Analysis
1-Methyl-1H-pyrazol-4-amine has a molecular weight of 97.12 g/mol . More detailed physical and chemical properties can be found in databases like PubChem and ChemSpider .Scientific Research Applications
Synthesis and Characterization
1-Methyl-1H-Pyrazol-4-amine and its derivatives have been extensively studied for their synthesis and characterization. The synthesized compounds like N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine and 2-(((1h-pyrazol-1-yl) methyl) amino) benzoic acid show promising biological activities. Advanced techniques like X-ray crystallography, FT-IR, UV–visible, and NMR spectroscopy have been utilized for structural analysis. These analyses are crucial for understanding the molecular interactions and properties of these compounds (Titi et al., 2020).
Reactivity Studies
The reactivity of 1-Methyl-1H-Pyrazol-4-amine derivatives, such as 3,4,5-Trinitro-1H-pyrazole, has been explored through various chemical reactions. These reactions involve nucleophilic substitution processes and provide insights into the molecular behavior of these compounds under different conditions (Dalinger et al., 2013).
Detonation and Explosive Properties
Studies have explored the potential of certain 1-Methyl-1H-Pyrazol-4-amine derivatives as high-energy density materials. For instance, 1-methyl-3,4,5-trinitro-1H-pyrazole has been analyzed for its detonation properties using density functional theory. These investigations are important for the development of new materials for explosive applications (Ravi et al., 2010).
Nonlinear Optical Studies
Derivatives of 1-Methyl-1H-Pyrazol-4-amine, like 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, have been studied for their nonlinear optical properties. Theoretical and experimental analyses, such as natural bond orbital analysis, are employed to investigate their molecular charge transfer and stability, which are crucial for applications in nonlinear optics (Tamer et al., 2016).
Pharmaceutical Applications
Some 1-Methyl-1H-Pyrazol-4-amine derivatives, like 1-arylpyrazoles, have been synthesized and evaluated for their potential as σ(1) receptor antagonists. These compounds have shown promise in neuropathic pain models, demonstrating the potential of 1-Methyl-1H-Pyrazol-4-amine derivatives in pharmaceutical applications (Díaz et al., 2012).
Corrosion Inhibition
Studies have also explored the use of bipyrazolic compounds, including derivatives of 1-Methyl-1H-Pyrazol-4-amine, as corrosion inhibitors. These compounds have shown efficiency in preventing corrosion of metals like iron, which is significant for industrial applications (Chetouani et al., 2005).
Future Directions
Research on 1-methyl-1H-pyrazol-4-amine and its derivatives continues to be an active area of study. For instance, new strategies for Hsp90 inhibition have emerged, with novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions expected to show satisfactory efficacy and safety profiles .
properties
IUPAC Name |
1-methylpyrazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-7-3-4(5)2-6-7/h2-3H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGSWBJURUFGLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80903823 | |
Record name | NoName_4583 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80903823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-pyrazol-4-amine | |
CAS RN |
69843-13-6 | |
Record name | 1-Methyl-1H-pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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